molecular formula C20H37NO3 B022370 N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide CAS No. 87206-01-7

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide

Cat. No. B022370
CAS RN: 87206-01-7
M. Wt: 339.5 g/mol
InChI Key: QJIXVOQAEZMUIH-SFHVURJKSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide often involves advanced techniques like the application of furanyl carbamate cycloadditions for the synthesis of hexahydroindolinone alkaloids (Padwa et al., 2001). These methodologies can provide a basis for synthesizing complex organic compounds, including those with tetrahydrofuran cores.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using various spectroscopic techniques. For instance, Fourier Transform infrared (FT-IR), Raman (FT-Raman), Ultraviolet-Visible (UV-Visible), and Nuclear Magnetic Resonance (NMR) spectroscopies have been used to characterize the structural, electronic, topological, and vibrational properties of similar compounds (Chain et al., 2017). These methods can provide comprehensive insights into the molecular structure and dynamics.

Chemical Reactions and Properties

Chemical reactions involving furanyl compounds are diverse, ranging from dimerization and cycloaddition reactions to complex formation with metals. Studies on furanyl compounds reveal intricate reaction mechanisms and the formation of novel structures with unique chemical properties (Morita & Shiotani, 1987).

Physical Properties Analysis

The physical properties of compounds similar to N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide, such as crystal structure and hydrogen bonding, have been investigated to understand their solid-state characteristics. For example, the crystal structure of tetradecanamide has been determined, providing insights into molecular packing and interactions (Turner & Lingafelter, 1955).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For example, the application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids showcases the reactivity of furanyl-containing compounds in creating complex molecular architectures (Padwa et al., 2001).

Scientific Research Applications

  • Summary of the Application : This compound is used in the production of renewable fuels. Efficient catalysts for simultaneous hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN) are needed for this process .
  • Methods of Application or Experimental Procedures : In the study, Pt catalysts supported on SiO2, γ-Al2O3, SiO2–Al2O3, ZrO2, CeO2–ZrO2, Nb2O5, and TiO2 were studied for the hydrotreatment of n-hexadecanamide (C16 amide) to n-paraffins at 300 °C and 80 bar H2 . The catalysts favored HDO over HDN, and the initial differences in the nitrogen removal level were smaller than the differences in the oxygen removal level .
  • Results or Outcomes : The Lewis acid properties of the support influenced the initial C16 amide conversion route and HDO activity, which was reflected in the reaction network and condensation reaction selectivity of the catalysts . The catalysts with the highest HDO activity eventually gave the highest paraffin yield, regardless of which oxygen removal pathway was favored .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h18H,2-17H2,1H3,(H,21,22)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIXVOQAEZMUIH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S)-Tetrahydro-2-oxo-3-furanyl]hexadecanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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